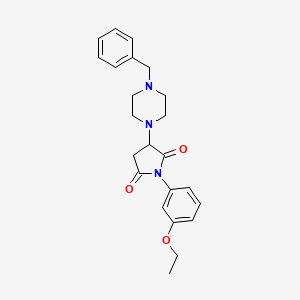

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

Description

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-benzylpiperazinyl group at position 3 and a 3-ethoxyphenyl substituent at position 1 of the core heterocyclic ring. The ethoxy group at the 3-position of the phenyl ring contributes to its lipophilicity, while the benzylpiperazine moiety may enhance receptor binding through hydrophobic and hydrogen-bonding interactions.

Propriétés

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-2-29-20-10-6-9-19(15-20)26-22(27)16-21(23(26)28)25-13-11-24(12-14-25)17-18-7-4-3-5-8-18/h3-10,15,21H,2,11-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEFYPCYXTYKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions.

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or other reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for treating neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:

Receptors: Binding to neurotransmitter receptors in the brain.

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparaison Avec Des Composés Similaires

Substituent Variations in the Aryl Group

The aryl group at position 1 of the pyrrolidine-2,5-dione core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Key Observations :

- In contrast, chloro substituents (e.g., in and ) introduce electron-withdrawing effects, which may alter binding kinetics.

- Steric Considerations : The 3-chloro-4-methylphenyl analog introduces steric bulk, which could limit access to certain binding sites compared to the less-hindered 3-ethoxyphenyl group.

- Positional Isomerism : The 2-methoxyphenyl analog demonstrates how substituent position affects activity; ortho-substitution may disrupt planar interactions critical for receptor engagement.

Modifications in the Piperazine Moiety

While the target compound retains a 4-benzylpiperazine group, other derivatives in this class explore alternative substitutions:

- Indole Derivatives : Compounds such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones (e.g., 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl derivatives) replace benzylpiperazine with indole moieties, shifting activity toward dual 5-HT1A/SERT binding . These modifications highlight the flexibility of the pyrrolidine-2,5-dione scaffold in multi-target drug design.

Activité Biologique

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound notable for its complex structure, which includes a piperazine ring and a pyrrolidine-2,5-dione moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and enzymes that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is C₂₂H₂₅N₃O₃, indicating a substantial presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of substituents on the piperazine and pyrrolidine rings enhances its receptor selectivity and biological activity compared to similar compounds.

Antagonistic Properties

Research indicates that this compound exhibits significant antagonistic activity against various receptors involved in inflammatory responses. Its structure allows effective interaction with chemokine receptors, which play a crucial role in mediating immune responses and inflammation.

The mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing signaling pathways that regulate cellular functions. This can lead to enhanced or inhibited biological responses depending on the target.

Potential Therapeutic Applications

The compound has been explored for several therapeutic effects:

- Anti-inflammatory : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

- Antimicrobial : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further exploration in infectious diseases.

- Anticancer : The interactions with specific receptors may also position it as a potential anticancer agent.

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of similar piperazine derivatives. For instance:

- A study on 3-phenylpiperidine derivatives demonstrated antiviral activity against HIV-1 and other viruses, suggesting that structural modifications can enhance therapeutic efficacy .

- Another investigation highlighted the role of piperazine derivatives in inhibiting human acetylcholinesterase, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)-1-(phenyl)pyrrolidine-2,5-dione | Similar piperazine and pyrrolidine structures | Antimicrobial |

| 4-(4-Bromobenzyl)piperazine | Contains a piperazine ring with bromine substitution | Antidepressant |

| 1-(4-Methylbenzoyl)-3-pyrrolidinone | Shares the pyrrolidinone core | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.